1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Description
1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as FMBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FMBP is a piperazine derivative that contains a thiadiazole ring and a fluoro-methoxybenzoyl moiety, which makes it a promising candidate for drug discovery.
Scientific Research Applications
Neuroimaging and Epilepsy Research
A study by Didelot et al. (2010) demonstrated the use of 18F-4-(2′-methoxyphenyl)-1-[2′-(N-2-pyridinyl)-p-fluorobenzamido]-ethyl-piperazine (18F-MPPF) PET imaging for the presurgical evaluation of drug-resistant temporal lobe epilepsy. This research highlighted the sensitivity and specificity of voxel-based analysis in localizing the epileptogenic zone, potentially offering insights into how similar compounds could be utilized in neuroimaging (Didelot et al., 2010).
Cancer Research
Patel et al. (2019) reported on [18F]DASA-23, a novel radiopharmaceutical developed for measuring pyruvate kinase M2 levels via PET, emphasizing its role in glioma research. The study indicates the potential of such compounds to target and visualize specific cancer metabolism pathways, offering a non-invasive method to delineate low-grade and high-grade gliomas (Patel et al., 2019).
Psychopharmacology
Lin et al. (2011) explored the subjective effects of piperazine derivatives (BZP and TFMPP) used as 'party pills'. While the study primarily focused on the psychoactive effects, it contributes to understanding the pharmacological profile of piperazine compounds, including potential therapeutic applications beyond recreational use (Lin et al., 2011).
Metabolism Studies
Research by Renzulli et al. (2011) on the disposition and metabolism of [14C]SB-649868, an orexin receptor antagonist, offers insights into the metabolic pathways and elimination mechanisms of complex piperazine derivatives. Such studies are crucial for drug development, indicating the broader applicability of piperazine derivatives in therapeutic contexts (Renzulli et al., 2011).
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2S/c1-21-12-3-2-10(8-11(12)15)14(20)19-6-4-18(5-7-19)13-9-16-22-17-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZVESHKLWKDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methoxybenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
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